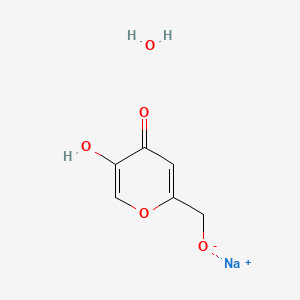

Kojic acid sodium salt hydrate

Description

Historical Trajectory of Discovery and Isolation from Microbial Sources

The discovery of kojic acid is rooted in early 20th-century mycology. In 1907, a Japanese scientist named Saito first isolated the compound from the mycelium of Aspergillus oryzae, a fungus cultivated on steamed rice, a preparation known in Japan as "koji". szu.czresearchgate.netjptcp.comresearchgate.net This origin is reflected in its name, which was given by Yabuta in 1913. szu.cz The definitive chemical structure of kojic acid was elucidated by Yabuta in 1924, identifying it as 5-hydroxy-2-hydroxymethyl-4-pyranone. szu.cz

Kojic acid is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. It is produced through aerobic fermentation by a wide variety of microorganisms, particularly fungi. szu.czchemicalbook.com While Aspergillus oryzae was the initial source, subsequent research has identified numerous other fungal species capable of producing kojic acid. nih.govresearchgate.net These include various strains of Aspergillus, such as A. flavus, A. tamarii, and A. parasiticus, as well as fungi from the Penicillium and Mucor genera. nih.govresearchgate.net The production of kojic acid from these microbial sources often involves fermentation processes utilizing different carbohydrate sources. szu.czresearchgate.net

| Microbial Source | Common Name / Association |

| Aspergillus oryzae | Yellow koji mold, used in sake, miso, soy sauce nih.govnih.govwikipedia.orguniprot.org |

| Aspergillus flavus | Common mold, known producer of kojic acid nih.govnih.gov |

| Aspergillus tamarii | Fungus used in fermentation szu.cznih.gov |

| Aspergillus parasiticus | Mold species known for metabolite production nih.govresearchgate.net |

| Penicillium species | Genus of ascomycetous fungi |

| Mucor species | Genus of mold |

Structural Characteristics and Chemical Significance within Pyranone Chemistry

Kojic acid is a heterocyclic organic compound belonging to the pyranone class of molecules. nih.gov Its chemical structure is specifically defined as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. chemicalbook.comnih.gov This structure features a six-membered pyran ring containing an oxygen atom, a ketone group at position 4, a hydroxyl group at position 5, and a hydroxymethyl group at position 2. nih.govebi.ac.uk

Within the field of pyranone chemistry, kojic acid and maltol (B134687) are among the most well-known naturally occurring γ-pyranone compounds. chemicalbook.com The molecule's functionality is diverse; it is classified as an enol, a primary alcohol, and a member of the 4-pyranones. nih.gov A key chemical characteristic of kojic acid is its ability to act as a chelating agent, particularly for ferric ions (Fe³⁺), with which it forms a distinct bright red complex. wikipedia.org This chelating ability is attributed to the hydroxyl group on the pyranone ring, which can be deprotonated to form a kojate anion that binds to metal ions. wikipedia.org This property is believed to be central to its biological functions. wikipedia.org

The sodium salt hydrate (B1144303) form (C₆H₅NaO₄·xH₂O) is a derivative where the acidic proton of the ring's hydroxyl group is replaced by a sodium ion. glpbio.comnih.gov This form is often utilized in various applications due to its properties, such as stability. researchgate.netchemimpex.com The reactive nature of the hydroxymethyl group and the pyranone ring allows for the synthesis of numerous other derivatives, making it a versatile precursor in organic synthesis. wikipedia.org

| Property | Kojic Acid | Kojic Acid Sodium Salt |

| Chemical Formula | C₆H₆O₄ wikipedia.orgnih.gov | C₆H₅NaO₄ nih.govchemsrc.com |

| Molar Mass | 142.11 g/mol wikipedia.org | 164.09 g/mol (anhydrous) glpbio.comchemsrc.com |

| IUPAC Name | 5-hydroxy-2-(hydroxymethyl)pyran-4-one nih.gov | sodium;6-(hydroxymethyl)-4-oxopyran-3-olate nih.gov |

| Appearance | Colorless or white prismatic needles/crystals szu.czresearchgate.net | White to yellow to orange crystalline powder chemimpex.com |

| Key Functional Groups | γ-pyrone, primary alcohol, enolic hydroxyl group nih.gov | Sodium salt of the enolic hydroxyl group nih.gov |

Overview of Broad Academic Research Trajectories

Academic research into kojic acid and its sodium salt hydrate has followed several distinct yet interconnected paths. A significant portion of studies has focused on its biosynthesis and production. Researchers have explored optimizing fermentation conditions, selecting and genetically modifying microbial strains like Aspergillus oryzae and Aspergillus tamarii to enhance yield, and investigating the biosynthetic pathways at a genetic level. szu.czresearchgate.netuniprot.org

Another major research area is its function as an enzyme inhibitor, most notably its ability to inhibit tyrosinase. nih.govmdpi.com This enzyme is critical for melanin (B1238610) synthesis in animals and browning in plants. nih.govwikipedia.org Consequently, a vast body of research investigates its application as a skin-lightening agent in cosmetics and as an anti-browning agent in the food industry to preserve the color of products like fruits and seafood. nih.govresearchgate.netchemimpex.com

The biological activities of kojic acid extend beyond tyrosinase inhibition, prompting further academic inquiry. Studies have examined its potential antimicrobial properties against various bacteria and fungi, its antioxidant capabilities, and its role as a potential virulence factor in plant-pathogen interactions. nih.govnih.govchemimpex.com Furthermore, the synthesis of novel kojic acid derivatives is an active field of research, with the goal of creating compounds with enhanced stability, solubility, and biological efficacy for potential use in pharmaceuticals and other industries. jptcp.comebi.ac.ukmdpi.com Research into kojic acid sodium salt hydrate often centers on its utility in formulations where stability and solubility are paramount. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7NaO5 |

|---|---|

Molecular Weight |

182.11 g/mol |

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate;hydrate |

InChI |

InChI=1S/C6H5O4.Na.H2O/c7-2-4-1-5(8)6(9)3-10-4;;/h1,3,9H,2H2;;1H2/q-1;+1; |

InChI Key |

BENOTXBUMHIXTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].O.[Na+] |

Origin of Product |

United States |

Biosynthetic Pathways and Biotechnological Production Methodologies

Microbial Biosynthesis of Kojic Acid: Fungal Metabolic Routes

Kojic acid is a secondary metabolite synthesized by several species of fungi, most notably from the Aspergillus and Penicillium genera, during the aerobic fermentation of carbohydrates. ekb.egnih.gov The biosynthesis of kojic acid begins with a carbon source, typically glucose, which is converted into kojic acid through a series of enzymatic reactions. researchgate.netresearchgate.net While glucose is considered the best carbon source due to its structural similarity to kojic acid, other carbohydrates like sucrose (B13894) and starch can also be utilized. ijcmas.comcore.ac.uk

The metabolic pathway involves the direct conversion of glucose to kojic acid without the cleavage of the carbon chain. This process is facilitated by a gene cluster that includes kojA, kojR, and kojT, which encode for the necessary enzymes. researchgate.netresearchgate.net The zinc cluster regulator KojR plays a crucial role by transcriptionally activating the kojA and kojT genes. researchgate.net

Several fungal strains are known for their ability to produce kojic acid, with Aspergillus oryzae and Aspergillus flavus being among the most extensively studied and utilized for their high yield capabilities. nih.gov Other notable producers include Aspergillus tamari and Aspergillus parasiticus. core.ac.ukresearchgate.net The selection of a suitable fungal strain is a critical first step in optimizing kojic acid production.

The fermentation conditions play a significant role in the yield of kojic acid. These conditions are carefully controlled to maximize production. Key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation period. For instance, studies have shown that a glucose concentration of 100 g/L and a yeast extract concentration of 5 g/L can lead to high yields of kojic acid when using Aspergillus flavus. core.ac.uk The optimal temperature for kojic acid production by most fungal strains is typically between 25-30°C. ijcmas.com

Interactive Table: Optimal Fermentation Conditions for Kojic Acid Production by Various Fungal Strains

| Fungal Strain | Carbon Source | Nitrogen Source | pH | Temperature (°C) | Incubation Time (days) | Max. Kojic Acid Yield (g/L) |

| Aspergillus oryzae 1034 | Starch (80 g/L) | Not Specified | 5.0 | 28 | 11 | 68.8 ekb.eg |

| Aspergillus oryzae 1034 | Glucose (60 g/L) | Not Specified | 4.5 | 28 | 11 | Not Specified ekb.eg |

| Aspergillus oryzae var. effusus NRC 14 | Glucose (100 g/L) | Ammonium (B1175870) nitrate (B79036) (1.125 g/L) | 4.0 | 30 | 12 | 50 ijcmas.com |

| Aspergillus flavus | Glucose (100 g/L) | Yeast extract (5.0 g/L) | Not Specified | 30 | 9 | 50.27 core.ac.uk |

| Aspergillus flavus | Sucrose | Yeast extract | 6 | 30 | 12 | Not Specified researchgate.net |

| Aspergillus terreus (mutant C5-10) | Glucose (98.4 g/L) | Yeast extract (1.0 g/L) | Not Specified | Not Specified | Not Specified | 109.0 ± 10 elsevier.es |

| Aspergillus oryzae (AUMC. 64) | Sugarcane molasses (10%) | Not Specified | 4.0 | Not Specified | 10 | 25.91 researchgate.net |

| Aspergillus tamari (AUMC. 43) | Sugarcane molasses (10%) | Not Specified | 4.0 | Not Specified | 10 | 18.95 researchgate.net |

The production of kojic acid is regulated by several factors, and optimizing these can significantly enhance the yield. The choice and concentration of the nitrogen source are of prime importance. ijcmas.com While some studies have found that yeast extract is an effective nitrogen source, others have shown that ammonium nitrate can also be favorable. ijcmas.comcore.ac.uk

The pH of the culture medium is another critical factor. The optimal pH for kojic acid production can vary depending on the fungal strain and the nitrogen source used. For example, with Aspergillus oryzae var. effusus NRC 14, the optimal pH was found to be 4.0 when using ammonium nitrate as the nitrogen source. ijcmas.com

Furthermore, the addition of certain metal ions can stimulate kojic acid biosynthesis. For instance, the supplementation of Pb+2 to a glucose medium and Zn+2 to a starch medium has been shown to increase kojic acid production in Aspergillus oryzae 1034. ekb.egresearchgate.net Conversely, the addition of amino acids to the fermentation medium has been observed to decrease kojic acid biosynthesis. ekb.egresearchgate.net

Strain improvement through mutagenesis, using methods like UV or gamma irradiation, has also been employed to develop mutant strains with a higher capacity for kojic acid production. elsevier.esnih.gov

Enzymatic Synthesis Approaches for Kojic Acid Production

As an alternative to microbial fermentation, enzymatic synthesis offers a more direct and controlled method for producing kojic acid and its derivatives. jst.go.jp This approach avoids the complexities of cellular metabolism and potential by-product formation.

One such method involves a three-step chemo-enzymatic route to prepare kojic acid from D-glucose via glucosone. rsc.org This process demonstrates the potential for a faster and more direct chemical pathway for large-scale production. rsc.org

Enzymatic synthesis is also widely used to produce kojic acid esters, which are lipid-compatible derivatives used in various applications. mdpi.com This is typically achieved through the direct esterification of kojic acid with a fatty acid, catalyzed by an enzyme such as lipase (B570770). jst.go.jpnih.gov For example, immobilized lipase from Rhizomucor miehei has been successfully used to catalyze the esterification of kojic acid and oleic acid to produce kojic acid monooleate. jst.go.jpnih.gov The optimization of reaction parameters such as enzyme amount, temperature, substrate molar ratio, and reaction time is crucial for maximizing the yield of the desired ester. jst.go.jpnih.gov

Advanced Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Kojic Acid

While kojic acid can be synthesized chemically, the industrial-scale production predominantly relies on aerobic fermentation processes utilizing various species of Aspergillus, such as Aspergillus oryzae and Aspergillus flavus. scispace.comjournalarrb.com This biotechnological approach is considered a safe and non-toxic method for obtaining kojic acid. nih.gov

Fermentation processes have been extensively studied and optimized to enhance yield and productivity. Key factors influencing production include the choice of microbial strain, composition of the culture medium, and the mode of fermentation. researchgate.net For instance, different carbon sources like glucose, sucrose (B13894), and sago starch have been investigated, with glucose generally yielding high amounts of kojic acid. scispace.comoup.comnih.gov The carbon-to-nitrogen (C:N) ratio in the fermentation medium is another critical parameter, with optimal production often observed in nitrogen-limited conditions. researchgate.netscispace.comoup.com

Recent advancements include the heterologous production of kojic acid in Aspergillus niger, a fungus that does not naturally produce it. nih.gov By expressing the kojA gene from A. oryzae in A. niger, researchers have successfully created a new platform for kojic acid production. nih.gov Further genetic engineering, such as the deletion of negative regulatory genes, has led to significant increases in kojic acid titers. nih.gov

Table 1: Comparison of Kojic Acid Production Methods

| Production Method | Key Features | Typical Yield | References |

| Submerged Fermentation | Utilizes liquid culture media with controlled aeration and agitation. | High yields, e.g., up to 61.78 g/L with A. flavus. | researchgate.netscispace.com |

| Solid-State Fermentation | Employs solid substrates like agricultural wastes. | Generally lower yields compared to submerged fermentation. | scispace.comekb.eg |

| Heterologous Production | Involves genetically engineering non-producing strains. | Promising yields, e.g., 25.71 g/L in engineered A. niger. | nih.gov |

Rational Design and Synthesis of Kojic Acid Derivatives

The modification of kojic acid's structure is a key strategy to enhance its properties, such as lipophilicity and biological activity. upm.edu.my Various synthetic routes have been explored to create a diverse library of kojic acid derivatives.

Esterification and etherification reactions are commonly employed to modify the hydroxyl groups of kojic acid, particularly the primary hydroxyl group at the C-7 position and the phenolic hydroxyl group at the C-5 position. mdpi.comtandfonline.com These modifications can significantly improve the lipophilicity of kojic acid, making its derivatives more suitable for applications in cosmetics and other formulations. upm.edu.myhibiscuspublisher.com

Enzymatic synthesis of kojic acid esters, using lipases, has emerged as an environmentally friendly alternative to chemical methods. hibiscuspublisher.comnih.gov Lipases can catalyze the regioselective acylation of kojic acid, leading to the formation of specific monoesters. mdpi.com For example, different lipases have shown varying regioselectivity in the alcoholysis of kojic acid diacetate, allowing for the targeted synthesis of either 5-O- or 7-O-monoesters. mdpi.com The synthesis of kojic acid ethers has also been achieved, for instance, by reacting a protected kojic acid derivative with organic halides. nih.gov

Table 2: Examples of Kojic Acid Esters and Ethers

| Derivative Type | Synthetic Approach | Example Compound | Reference |

| Ester | Enzymatic esterification with fatty acids. | Kojic acid monooleate | nih.gov |

| Ester | Chemical synthesis involving kojyl chloride. | Kojic acid cinnamate | hibiscuspublisher.com |

| Ether | Reaction of protected kojic acid with phenol (B47542) derivatives. | 3-hydroxy-6-[(4-hydroxyphenoxy)methyl]-4H-pyran-4-one | tandfonline.comtandfonline.com |

The Mannich reaction provides a powerful tool for introducing aminomethyl groups into the kojic acid scaffold. oup.com This one-pot, three-component reaction typically involves kojic acid, an aldehyde, and an amine. researchgate.net This method has been used to synthesize a variety of kojic acid derivatives with potential biological activities. nih.govgoogle.com For example, Mannich bases of kojic acid have been prepared by reacting it with formaldehyde (B43269) and various amines, including N-heterocycles like piperidine (B6355638) and morpholine. univie.ac.at Solvent-free ball-milling conditions have also been successfully employed for the eco-friendly synthesis of aminokojic acid derivatives via the Mannich reaction. researchgate.net

To improve the biological activity and stability of kojic acid, researchers have explored its conjugation with amino acids and peptides. nih.gov Solid-phase peptide synthesis has been utilized to create kojic acid-peptide conjugates. nih.gov In this method, a peptide chain is elongated on a solid support, and then kojic acid is coupled to the N-terminus of the peptide. nih.gov These conjugates have shown promising results, with some exhibiting significantly enhanced tyrosinase inhibitory activity compared to kojic acid itself. nih.govnii.ac.jpcapes.gov.br For instance, a kojic acid-phenylalanine amide derivative demonstrated potent inhibitory activity. nih.govresearchgate.net

The incorporation of heterocyclic rings, such as triazoles, into the kojic acid structure has led to the development of novel derivatives with potent biological activities. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been a key method for synthesizing kojic acid-triazole hybrids. researchgate.netresearchgate.net These derivatives have demonstrated excellent tyrosinase inhibitory effects, with some compounds showing significantly lower IC50 values than kojic acid. nih.govnih.gov The triazole ring is believed to contribute to the enhanced activity through interactions with the target enzyme. semanticscholar.org

The quest for new kojic acid derivatives has driven the exploration of various other reaction pathways. For example, the synthesis of a kojic acid dimer has been achieved through a four-step route involving a Suzuki-Miyaura coupling reaction. nih.gov Other novel derivatives have been prepared through reactions such as the treatment of kojic acid with thionyl chloride to form chlorokojic acid, which can then be used as a precursor for further modifications. researchgate.netgoogle.com Additionally, the reaction of kojic acid with ammonia (B1221849) or methylamine (B109427) has been used to produce pyridin-4(1H)-one derivatives. nih.gov

Elucidation of Molecular Mechanisms of Biological Activity in Research

Studies on Enzyme Inhibition

The inhibitory action of kojic acid on various enzymes is a cornerstone of its biological activity. Research has particularly focused on its effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis, and has also explored its interactions with other enzyme systems.

Tyrosinase Inhibition: Mechanistic Insights into Copper Chelation and Catalytic Activity

Kojic acid is a well-established tyrosinase inhibitor, and its mechanism of action is primarily attributed to its interaction with the copper ions essential for the enzyme's catalytic function. nih.govresearchgate.net Tyrosinase, a metalloenzyme, relies on these copper ions to catalyze the oxidation of tyrosine, the initial step in melanin production. mdpi.comnih.govdoaj.org By interfering with this process, kojic acid effectively reduces melanin synthesis. mdpi.commdpi.com

The primary mechanism of tyrosinase inhibition by kojic acid is the chelation of copper ions within the enzyme's active site. nih.govmdpi.comlifechemicals.com The hydroxylpyranone structure of kojic acid enables it to bind to the copper ions, rendering the enzyme inactive. researchgate.net This interaction has been confirmed through various spectroscopic methods, which show a shift in the absorption spectra of kojic acid in the presence of copper ions, indicating the formation of a complex. siftdesk.org This chelation prevents the substrate, L-tyrosine, from binding and being converted to L-DOPA, thus halting the melanogenesis pathway. researchgate.net The ability of kojic acid to act as a copper chelator is a key aspect of its function as a tyrosinase inhibitor. nih.gov

Kinetic studies have further elucidated the nature of tyrosinase inhibition by kojic acid. These studies have characterized the inhibition as both competitive and mixed-type. mdpi.com Competitive inhibition occurs when the inhibitor, in this case, kojic acid, binds to the free enzyme at the same active site as the substrate, preventing the substrate from binding. nih.govmdpi.com Some studies have classified kojic acid as a competitive inhibitor. mdpi.com

However, other research suggests a more complex interaction, describing it as a mixed-type inhibitor. nih.govmdpi.comresearchgate.net A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Specifically, kojic acid has been shown to exhibit competitive inhibition of the monophenolase activity and mixed-inhibitory effects on the diphenolase activity of mushroom tyrosinase. mdpi.com This dual mechanism underscores the multifaceted nature of its interaction with the tyrosinase enzyme.

Table 1: Kinetic Parameters of Tyrosinase Inhibition by Kojic Acid and its Analogs

| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |

|---|---|---|---|

| Kojic Acid Analog (INH1) | Mixed (Competitive and Non-competitive) | 1 mM | Not specified in the provided text |

| Kojic Acid | Competitive (for monophenolase activity) | Not specified in the provided text | 121 ± 5 µM (for diphenolase activity) |

| Kojic Acid Analog (6j) | Noncompetitive | 2.73 µM | 5.32 ± 0.23 µM |

| α-Arbutin | Not specified in the provided text | Not specified in the provided text | 6499 ± 137 µM (for monophenolase activity) |

| β-Arbutin | Not specified in the provided text | Not specified in the provided text | 1687 ± 181 µM (for monophenolase activity) |

This table presents a compilation of data from multiple research sources and is for illustrative purposes.

Interactions with Other Enzyme Systems

Beyond tyrosinase, research has investigated the effects of kojic acid on other enzymes, such as thyroid peroxidase. Studies in rats have suggested that high doses of kojic acid may interfere with thyroid function by inhibiting iodine uptake and organification, processes in which thyroid peroxidase plays a crucial role. nih.govresearchgate.net This interference can lead to a decrease in thyroid hormone production. nih.gov It is important to note that these studies were conducted in animal models and focused on the mechanistic aspects of this interaction. Kojic acid has also been shown to inhibit other enzymes, including catechol oxidase, laccase, and D-amino-acid oxidase. nih.gov

Antioxidant Activity and Cellular Redox Modulation

In addition to enzyme inhibition, kojic acid exhibits significant antioxidant properties, which contribute to its biological effects. nih.govresearchgate.netchemimpex.com This activity is linked to its ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. mdpi.comnih.gov

Mechanisms of Free Radical Scavenging

Kojic acid acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.gov This scavenging activity helps to protect cells from oxidative damage. chemimpex.com Studies have demonstrated that kojic acid and its derivatives possess free radical scavenging capabilities. mdpi.comresearchgate.net The antioxidant activity is also attributed to its ability to chelate iron ions, which are known to participate in the generation of free radicals. nih.govnih.gov By sequestering these ions, kojic acid helps to mitigate oxidative stress. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Kojic acid sodium salt hydrate (B1144303) |

| Kojic acid |

| Copper |

| L-tyrosine |

| L-DOPA |

| Iron |

| α-Arbutin |

| β-Arbutin |

| Catechol oxidase |

| Laccase |

| D-amino-acid oxidase |

| Thyroid peroxidase |

| Superoxide anion |

| Hydrogen peroxide |

Modulation of Cellular Oxidative Stress Responses

Kojic acid has been identified as a modulator of cellular oxidative stress, exhibiting antioxidant properties that influence cellular responses to damaging reactive oxygen species (ROS). numberanalytics.complos.orgyoutube.com Research indicates that kojic acid can directly scavenge free radicals and enhance the cellular antioxidant defense systems. plos.orgnih.govnih.gov In studies on the basidiomycete Hypsizygus marmoreus, kojic acid was found to reduce the levels of ROS that are excessively generated by mechanical damage. plos.org This was accompanied by an increase in the activities of key antioxidant enzymes, including catalase and superoxide dismutase, and a rise in the content of non-enzymatic antioxidants like glutathione (B108866) and ascorbic acid, which was linked to the up-regulation of antioxidant gene expression. plos.org

Further investigation into a kojic acid dimer revealed its capacity to enhance superoxide dismutase activity, thereby combating oxidative stress. nih.gov The compound's antioxidant effects are considered a component of its broader biological activities, including potential anti-inflammatory and anti-aging benefits. numberanalytics.comyoutube.com

In a study involving human hepatocellular carcinoma (HepG2) cells, kojic acid was shown to initiate a complex stress response. nih.gov At certain concentrations, it led to a significant increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov This induced oxidative stress triggered the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and modulated the nuclear factor erythroid-2 factor-2 (p-Nrf2) antioxidant response pathway. nih.gov Concurrently, the compound suppressed the NFκB inflammatory pathway. nih.gov These findings suggest that kojic acid's role in oxidative stress is not merely as a simple antioxidant but as a complex modulator that can initiate cellular stress signaling pathways while simultaneously suppressing inflammatory responses. nih.gov

Antimicrobial Mechanisms of Action

Kojic acid is recognized for its antimicrobial properties, demonstrating activity against a range of bacteria and fungi. nih.govmedicalnewstoday.comhealthline.com Its mechanisms of action are multifaceted, primarily involving the disruption of cellular structures and vital processes. nih.govresearchgate.net

Antibacterial Activity: Cellular and Subcellular Disruption Pathways

The antibacterial efficacy of kojic acid stems from its ability to induce significant damage at both the cellular and subcellular levels. nih.govresearchgate.netsciopen.com Research has shown that its primary mode of action, particularly against Gram-negative bacteria, is the pronounced disruption of the cell membrane. nih.govresearchgate.net This initial damage triggers a cascade of events leading to bacterial inactivation. nih.govresearchgate.net

A primary mechanism of kojic acid's antibacterial action is the compromising of bacterial cell membrane integrity. nih.govresearchgate.net Studies have demonstrated that treatment with kojic acid leads to significant damage to the cell membrane, impairing its function as a selective barrier. nih.govresearchgate.netsciopen.com This is evidenced by the leakage of intracellular components, such as enzymes, from the bacterial cytoplasm into the surrounding environment. nih.govresearchgate.net Morphological studies using scanning electron microscopy have visualized this damage, showing that bacterial cells treated with kojic acid become shriveled, deformed, and in some cases, ruptured. researchgate.net This destructive effect on the cell membrane is a critical step in the bactericidal pathway of kojic acid. nih.govresearchgate.net

Following the compromise of the cell membrane, a critical subsequent event is the perturbation of ion homeostasis, most notably the leakage of potassium (K+) ions from the cytosol. nih.govresearchgate.net The loss of these essential cations disrupts the electrochemical potential across the bacterial membrane. nih.govresearchgate.net This alteration of the cell's zeta potential is believed to disturb the subcellular localization of various proteins, further impairing cellular functions and contributing significantly to bacterial inactivation. nih.govresearchgate.net The leakage of potassium is a clear indicator of severe membrane damage and is a shared effect among various membrane-active antimicrobial agents. nih.govresearchgate.netnih.gov

Beyond membrane damage, kojic acid has been shown to interact with intracellular macromolecules. nih.govresearchgate.net Research has documented a "remarkable interaction" with bacterial DNA. nih.govresearchgate.net Studies on Escherichia coli O157:H7 confirmed that kojic acid can lead to the destruction of genomic DNA. sciopen.comresearchgate.net The leakage of both DNA and proteins from treated cells serves as further evidence of compromised membrane integrity and subsequent intracellular disruption. researchgate.net Furthermore, a derivative of kojic acid, when complexed with iron(III) ions, has been shown to bind to DNA and inhibit the polymerase reaction, suggesting that interaction with genetic material is a key aspect of its mechanism. nih.gov The leakage of intracellular enzymes also confirms that the compound disrupts the internal cellular environment. nih.govresearchgate.net

Kojic acid demonstrates the ability to interfere with bacterial community behaviors, specifically by inhibiting the formation of biofilms. nih.govresearchgate.netresearchgate.net This action occurs even at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can disrupt biofilm development without necessarily killing the planktonic bacteria. nih.govresearchgate.netresearchgate.net In studies involving multidrug-resistant Gram-negative bacteria, kojic acid significantly reduced their ability to form biofilms. ekb.eg Research on Pseudomonas aeruginosa showed that kojic acid could inhibit biofilm formation by 5-33%, with the inhibition rate increasing to 39-57% in the presence of chelated iron. nih.gov The mechanism involves reducing the metabolic activity of the biofilm and decreasing the excretion of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. researchgate.net This anti-biofilm activity is often dose-dependent and has been confirmed visually through microscopy techniques. researchgate.net

Data Tables

Table 1: Summary of Antibacterial Mechanisms of Kojic Acid

| Mechanism Category | Specific Action | Observed Effects | Supporting References |

| Cellular Disruption | Compromise of Cell Membrane Integrity | Leakage of intracellular enzymes; visible morphological damage (shriveling, rupture). | nih.gov, sciopen.com, researchgate.net, researchgate.net |

| Ion Homeostasis | Perturbation of K+ Homeostasis | Leakage of K+ ions from the cytosol, alteration of cellular zeta potential. | nih.gov, researchgate.net, nih.gov |

| Macromolecular Interaction | Interaction with Nucleic Acids & Enzymes | Destruction of genomic DNA; leakage of DNA and proteins; inhibition of polymerase reaction (derivative). | nih.gov, sciopen.com, researchgate.net, researchgate.net, researchgate.net, nih.gov |

| Community Behavior | Inhibition of Biofilm Formation | Reduction in biofilm biomass; decreased metabolic activity and EPS excretion. | nih.gov, nih.gov, ekb.eg, researchgate.net, researchgate.net |

Antifungal Activity: Impact on Fungal Physiology and Development

Kojic acid and its derivatives have demonstrated significant antifungal properties, impacting various aspects of fungal physiology and development. Research indicates that its mechanism of action involves targeting fundamental biosynthetic pathways essential for fungal survival and virulence. nih.govnih.govnih.gov Kojic acid shows potent activity against the plant pathogenic fungus Sclerotinia sclerotiorum, a major cause of Sclerotinia stem rot in soybeans. nih.govnih.gov Its fungistatic effect has also been noted against Cryptococcus neoformans, a human pathogen, where it inhibits melanin production required for fungal infectivity. nih.govmdpi.com

Interference with Chitin (B13524) and Melanin Biosynthesis in Fungi

A primary mechanism behind the antifungal activity of kojic acid is its ability to interfere with the biosynthesis of crucial structural and protective components of the fungal cell, namely chitin and melanin. nih.govnih.gov In studies on Sclerotinia sclerotiorum, treatment with kojic acid was found to inhibit the synthesis of both compounds. nih.govnih.gov Scanning electron microscopy of S. sclerotiorum cells treated with 10 mM kojic acid revealed significant alterations to cell wall integrity, including the appearance of numerous holes and irregularities. nih.govfrontiersin.org This physical damage is a direct consequence of disrupting the cell wall's structural components. frontiersin.org

The inhibition of melanin biosynthesis is a key aspect of kojic acid's action. nih.govnih.gov Melanin protects fungi from environmental stress and is linked to their virulence. nih.gov Kojic acid inhibits the production of 1,8-dihydroxynaphthalene (DHN)-melanin, a type of melanin necessary for the formation of sclerotia in S. sclerotiorum. nih.gov In the human pathogenic fungus Fonsecaea sp., kojic acid at a concentration of 100 µg/mL significantly reduced melanization and the number of melanin-containing vesicles released by the fungus. nih.gov This inhibition is attributed to its function as a tyrosinase inhibitor; tyrosinase is a copper-containing enzyme critical for melanin synthesis in both fungi and mammals. nih.govmdpi.com

Furthermore, kojic acid's impact on chitin synthesis disrupts cell wall formation and mycelial growth. nih.govfrontiersin.org Research has shown a decrease in the relative mRNA levels of chitin synthase genes (CHS1, CHS2, CHS3) in S. sclerotiorum following treatment with kojic acid. nih.gov

Effects on Mycelial Growth and Sclerotia Formation

The disruption of chitin and melanin biosynthesis by kojic acid directly leads to the inhibition of mycelial growth and the formation of persistent fungal structures called sclerotia. nih.govnih.gov Sclerotia are hardened masses of mycelium that allow fungi like S. sclerotiorum to survive in harsh conditions, making them difficult to control. nih.gov

Studies have demonstrated a dose-dependent inhibitory effect of kojic acid on the mycelial growth of S. sclerotiorum. nih.gov While a 15 mM concentration of kojic acid only slightly reduced the growth of fungi like B. dothidea and V. pyri, it completely inhibited the growth of S. sclerotiorum. nih.gov Lower concentrations of 5 mM and 10 mM reduced S. sclerotiorum growth by 29% and 56%, respectively. nih.gov Similarly, in a study on bread mold (Penicillium sp.), kojic acid inhibited mycelial growth, with a concentration of 30 mg/µl producing an average inhibition zone of 23.3 mm. researchgate.net The inhibition of melanin synthesis is directly linked to the suppression of sclerotia formation, as melanin is essential for this process. nih.gov

Table 1: Antifungal Activity of Kojic Acid on Mycelial Growth

| Fungus | Kojic Acid Concentration | Observed Effect | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | 5 mM | 29% growth reduction | nih.gov |

| Sclerotinia sclerotiorum | 10 mM | 56% growth reduction | nih.gov |

| Sclerotinia sclerotiorum | 15 mM | Complete growth inhibition | nih.gov |

| Fonsecaea sp. | 100 µg/mL | Decreased melanization and less biofilm growth | nih.gov |

| Penicillium sp. (Bread Mold) | 30 mg/µl | Inhibition zone of 23.3 mm | researchgate.net |

Antileishmanial Activity: Investigating Parasitic Target Mechanisms

Kojic acid has emerged as a compound with notable antileishmanial activity, showing effectiveness against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. nih.govplos.org In vitro studies have shown that kojic acid inhibits the growth of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.govplos.org

Research into its mechanism of action reveals that kojic acid induces significant ultrastructural changes in the parasite. plos.org Electron microscopy of L. amazonensis amastigotes treated with kojic acid showed intense intracellular vacuolization, swelling of the mitochondrion, and the appearance of vesicle-like bodies within the flagellar pocket. plos.org More recent studies involving polymeric nanoparticles containing kojic acid confirmed these findings, showing that the treatment induces apoptosis-like cell death and cell cycle arrest in L. (L.) amazonensis. frontiersin.orgnih.gov The proposed mechanism also involves the activation of host macrophages to kill the parasite. frontiersin.org

The efficacy of kojic acid against Leishmania is significant, with studies showing it to be more effective than the reference drug Glucantime® in some assays. nih.gov

Table 2: In Vitro Antileishmanial Activity of Kojic Acid (KA) against L. amazonensis

| Parasite Stage | KA Concentration | Treatment Duration | Inhibition / IC50 | Reference |

|---|---|---|---|---|

| Promastigotes | 50 µg/mL | 120 h | 62% reduction | nih.govplos.org |

| Promastigotes | - | 120 h | IC50: 34 µg/mL | nih.govplos.org |

| Intracellular Amastigotes | 50 µg/mL | 72 h | 79% growth inhibition | nih.govplos.org |

| Intracellular Amastigotes | - | 72 h | IC50: 27.9 µg/mL | nih.govplos.org |

| Promastigotes (NanoFKA) | - | 72 h | IC50: 56 µg/mL | frontiersin.org |

| Amastigotes (NanoFKA) | - | - | IC50: >7 µg/mL | frontiersin.org |

Chelation Chemistry and Metal Ion Complexation

Kojic acid is a well-established chelating agent, capable of binding to various metal ions. nih.govrsc.orgnih.gov This property is central to many of its biological and industrial applications. nih.govnih.gov The molecule's structure, featuring a hydroxyl group adjacent to a ketone group on the pyrone ring, provides an ideal bidentate binding site for metal cations. nih.gov

Characterization of Metal-Kojic Acid Sodium Salt Hydrate Complexes

Kojic acid and its derivatives form stable complexes with a range of metal ions, particularly hard metal ions like iron(III) (Fe³⁺), aluminium(III) (Al³⁺), and copper(II) (Cu²⁺). rsc.orgnih.govsciencemadness.org The formation and characteristics of these metal complexes have been studied using various analytical techniques. rsc.org

For instance, the complex formation equilibria for iron complexes have been investigated using a combination of potentiometry and spectrophotometry, while aluminium complexes have been studied by potentiometry. rsc.org These studies, supported by methods like NMR diffusion measurements and Density Functional Theory (DFT) calculations, have helped to confirm reaction models and evaluate the stability of the resulting complexes. rsc.org Kojic acid is known to form a particularly strong and intensely red-colored 3:1 complex with Fe(III). sciencemadness.org The synthesis of ligands composed of two kojic acid units linked together has been explored to create even more powerful chelators for iron and aluminium. rsc.org

Role of Chelation in Modulating Biological Activities

The ability of kojic acid to chelate metal ions is intrinsically linked to its biological activities, including its antifungal and enzyme-inhibiting properties. nih.govnih.gov

In the context of its antifungal action, chelation appears to be a prerequisite. Research on Sclerotinia sclerotiorum revealed that the antifungal activity of kojic acid was significantly reduced in the presence of metal ions. nih.govnih.gov This suggests that when kojic acid chelates metal ions from the surrounding medium, its availability to interact with fungal targets is diminished, thereby reducing its efficacy. nih.gov

The most well-documented example of chelation modulating biological activity is its inhibition of tyrosinase. mdpi.comnih.gov Tyrosinase is a key enzyme in melanin biosynthesis and contains two copper ions in its active site. nih.govmdpi.com Kojic acid inhibits tyrosinase by acting as a chelator, binding to the copper ions and effectively inactivating the enzyme. nih.gov This prevents the enzymatic browning process in foods and the synthesis of melanin in skin, which is why it is widely used in the food and cosmetic industries. nih.govcaymanchem.com

Investigation of Other Molecular Targets and Signaling Pathways (e.g., modulation of gene expression, protein-protein interaction networks)

Beyond its well-documented role as a tyrosinase inhibitor, kojic acid and its derivatives have been the subject of research investigating their broader interactions with cellular machinery. These investigations have revealed a complex landscape of molecular targets and signaling pathways that are modulated by this compound, suggesting a wider range of biological activities. This includes the modulation of gene expression and intricate involvement in protein-protein interaction networks that govern various cellular processes.

In silico network pharmacology studies have been instrumental in mapping the potential protein-protein interaction network of kojic acid. One such study identified 19 potential protein targets for kojic acid, leading to the construction of a network with 11 hub proteins, many of which are implicated in conditions such as microbial infections, cancer, and aging. ajol.info The primary hub identified was tyrosinase (TYR), reinforcing its known mechanism of action in melanin production. ajol.info However, the network also highlighted other significant hubs, including the three isoforms of nitric oxide synthase (NOS1, NOS2, and NOS3), which are crucial in modulating nitric oxide synthesis. ajol.info

Gene Ontology (GO) enrichment analysis of the target genes associated with kojic acid revealed its potential involvement in the regulation of a variety of biological processes. These include the circadian regulation of gene expression and the initiation of transcription by RNA polymerase II. ajol.info Furthermore, the analysis pointed towards the modulation of the retinoic acid receptor (RAR) signaling pathway. ajol.info The genes implicated in this pathway include ACTN4, KMT2E, RARA, RARG, RXRA, and TRIM16. ajol.info The binding of hormones, particularly steroid hormones, to intracellular receptors can trigger alterations in gene expression, and it is hypothesized that kojic acid may initiate such signaling. ajol.info

Proteomic analyses of human malignant melanoma cells (A375) treated with kojic acid have provided further insights into its molecular mechanisms. These studies have shown that kojic acid can induce differential expression of various proteins. ntu.edu.tw A proposed protein interaction network based on these findings suggests that 16 of these differentially expressed proteins are linked to the regulation of apoptosis through major signaling proteins such as p53, Ras, MEK/ERK, RAF-1, and Bcl-2. ntu.edu.tw This indicates a potential role for kojic acid in influencing programmed cell death pathways in cancer cells.

Further research into the effects of kojic acid on gene and protein expression has identified specific molecular players. For instance, studies have demonstrated that kojic acid can influence the expression and activity of key transcription factors. In HeLa cells, treatment with kojic acid has been shown to affect the expression levels of c-Jun, c-Myc, and HIF-1. researchgate.net

The tables below summarize the key molecular targets and gene expression modulations associated with kojic acid based on current research findings.

| Protein Target | Reported Interaction/Modulation | Associated Signaling Pathway/Process | Reference |

| Tyrosinase (TYR) | Inhibition | Melanin Synthesis | ajol.info |

| Nitric Oxide Synthase (NOS1, NOS2, NOS3) | Potential Target | Nitric Oxide Synthesis | ajol.info |

| p53 | Downstream Regulation | Apoptosis | ntu.edu.tw |

| Ras | Downstream Regulation | Apoptosis, Cell Proliferation | ntu.edu.tw |

| MEK/ERK | Downstream Regulation | Apoptosis, Cell Signaling | ntu.edu.tw |

| RAF-1 | Downstream Regulation | Apoptosis, Cell Signaling | ntu.edu.tw |

| Bcl-2 | Downstream Regulation | Apoptosis | ntu.edu.tw |

| c-Jun | Modulation of Expression | Transcription, Cellular Proliferation | researchgate.net |

| c-Myc | Modulation of Expression | Transcription, Cell Cycle Progression | researchgate.net |

| HIF-1 | Modulation of Expression | Hypoxia Response, Angiogenesis | researchgate.net |

| Gene | Modulation by Kojic Acid | Associated Pathway/Function | Reference |

| ACTN4 | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| KMT2E | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| RARA | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| RARG | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| RXRA | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| TRIM16 | Implicated in Modulation | Retinoic Acid Receptor (RAR) Signaling | ajol.info |

| kojA | Upregulation/Downregulation | Kojic Acid Biosynthesis | nih.gov |

| kojR | Upregulation/Downregulation | Kojic Acid Biosynthesis | nih.gov |

| kojT | Upregulation/Downregulation | Kojic Acid Biosynthesis | nih.gov |

| laeA | Regulatory Influence | Kojic Acid Biosynthesis | nih.gov |

These findings collectively suggest that the biological activity of kojic acid extends beyond tyrosinase inhibition and involves a complex interplay with various protein targets and signaling pathways that regulate fundamental cellular processes.

Structure Activity Relationship Sar Studies of Kojic Acid and Its Derivatives

Correlating Structural Modifications with Enzyme Inhibitory Efficacy

Kojic acid (KA) is a well-known tyrosinase inhibitor, an enzyme crucial for melanin (B1238610) production. researchgate.netnih.govmazums.ac.ir Its inhibitory effect stems from its ability to chelate the copper ions within the enzyme's active site. atlasofscience.orgarxiv.org However, the use of kojic acid is limited due to its hydrophilic nature and instability. mazums.ac.irnih.gov To overcome these drawbacks, researchers have synthesized numerous derivatives by modifying its core structure, aiming to enhance its tyrosinase inhibitory activity and stability. mazums.ac.ir

The primary sites for modification on the kojic acid molecule are the hydroxyl groups at the C-5 and C-7 positions. Derivatization of the primary hydroxyl group at the C-7 position with a hydrophobic substituent has been shown to increase the inhibitory effect, likely due to hydrophobic interactions with a secondary binding domain of the enzyme. mdpi.com Conversely, methylation of the phenolic hydroxyl group at C-5 completely suppresses the inhibitory activity. mdpi.com This highlights the critical role of the free hydroxyl group at C-5 for the chelation of copper ions in the tyrosinase active site. nih.govnih.gov

Studies have shown that introducing bulky moieties to the kojic acid structure can hinder its approach to the active site of tyrosinase, thereby reducing its inhibitory activity. nih.gov However, some derivatives with specific substitutions have demonstrated enhanced potency. For instance, kojic acid derivatives containing a furan (B31954) ring have shown more potent inhibition than kojic acid itself. researchgate.net Similarly, kojic thioether derivatives have been found to strongly inhibit tyrosinase activity. researchgate.net The introduction of amino acid hybrids to the kojic acid scaffold has also been explored as a potential route for superior tyrosinase inhibitors. atlasofscience.org

The inhibitory mechanism of kojic acid and its derivatives can vary. Kojic acid itself exhibits a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase. nih.govnih.govmdpi.com Some derivatives, however, act as competitive inhibitors for both activities. mdpi.comnih.gov

Table 1: Tyrosinase Inhibitory Activity of Kojic Acid and its Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Kojic Acid | 70 ± 7 | Competitive (monophenolase), Mixed (diphenolase) | mdpi.com |

| Kojic Acid | 23.64 ± 2.56 | - | researchgate.net |

| Compound 5h (furan derivative) | 8.94 | - | researchgate.net |

| Compound 6b (pyran derivative) | 7.69 ± 1.99 | Competitive | researchgate.net |

| Compound 6w (triazol thiosemicarbazide (B42300) Schiff base derivative) | 0.94 | - | researchgate.net |

| KAD1 | 8.33 | Mixed | nih.gov |

| KAD2 | 7.50 | Mixed | nih.gov |

Relationship between Molecular Structure and Antimicrobial Potency

Kojic acid and its derivatives have demonstrated notable antimicrobial properties against a range of bacteria and fungi. nih.govmdpi.comhealthline.com The antimicrobial efficacy of kojic acid is attributed to its ability to disrupt the structural integrity of microbial cell membranes, leading to inhibited growth and proliferation. researchgate.net

Studies have shown that kojic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov It has been found to be particularly effective against Micrococcus luteus. mdpi.commuhn.edu.cn The free -CH2OH group at the C-2 position of kojic acid is believed to play a more significant role in its antimicrobial performance against Gram-negative bacteria. nih.gov The mechanism of action involves compromising cell membrane permeability, leading to the leakage of intracellular components like K+ ions and enzymes, which ultimately results in bacterial inactivation. nih.gov

Modification of the kojic acid structure can significantly impact its antimicrobial potency. For instance, a derivative bearing a 3,4-dichlorobenzylpiperazine moiety (compound 3b) has shown potent inhibitory effects against both bacteria and fungi at low concentrations. researchgate.net This derivative was found to cause significant deformation of the cell wall and membrane of Enterococcus faecalis and inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Kojic Acid and a Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Kojic Acid | Pseudomonas aeruginosa | - | muhn.edu.cn |

| Kojic Acid | Micrococcus luteus | 125 | muhn.edu.cn |

| Kojic Acid | Escherichia coli | 10 mM | nih.gov |

| Kojic Acid | Sclerotinia sclerotiorum | 15 mM (complete inhibition) | frontiersin.org |

| Compound 3b (3,4-dichlorobenzylpiperazine derivative) | Various bacteria and fungi | 16-64 | researchgate.net |

Influence of Lipophilicity and Hydrophobicity on Biological Activity

Increasing the lipophilicity of kojic acid derivatives can enhance their tyrosinase inhibitory activity. This is likely due to improved hydrophobic interactions with secondary binding domains of the enzyme. mdpi.com For instance, esterification of the C-7 hydroxyl group to create more lipophilic derivatives has been a common strategy to improve stability and permeability. preprints.orgmdpi.com Kojic acid dipalmitate (KDP), a palmitic ester derivative, is a notable example of a more stable and permeable derivative with low toxicity. preprints.orgmdpi.com However, a balance must be struck, as excessively bulky and hydrophobic moieties can hinder the molecule's approach to the enzyme's active site, leading to reduced activity. nih.gov

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations in SAR

Computational chemistry methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the structure-activity relationships (SAR) of kojic acid and its derivatives. nih.govbiomedpharmajournal.org These techniques allow researchers to predict the binding modes and affinities of these compounds with their target enzymes, providing insights into the molecular basis of their inhibitory activity. umt.edu.my

Molecular docking studies have been extensively used to investigate the interactions between kojic acid derivatives and tyrosinase. biomedpharmajournal.orgresearchgate.net These studies have confirmed that the ability to chelate the copper ions in the active site is a key feature for potent inhibition. nih.govnih.gov Docking simulations can predict the binding poses of different derivatives within the active site, revealing how structural modifications affect their interactions with key amino acid residues. nih.govbiomedpharmajournal.org For example, docking studies have shown that some derivatives can form hydrogen bonds and hydrophobic interactions with residues such as Asn81, His85, Val283, and Ser282 of tyrosinase. biomedpharmajournal.org The binding energy, calculated from docking simulations, can provide an estimate of the inhibitory potency of a compound. researchgate.netumt.edu.my

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-enzyme complex, allowing researchers to study the stability of the binding and the conformational changes that occur over time. nih.govresearchgate.net MD simulations have been used to demonstrate that certain kojic acid derivatives form stable complexes with tyrosinase, with minimal deviations in their conformations. researchgate.netnih.gov These simulations can also be used to calculate binding free energies, which can be a more accurate predictor of inhibitory activity than the scores obtained from docking alone. researchgate.netresearchgate.netnih.gov For instance, MD simulations have revealed that some derivatives exhibit more favorable binding free energies than the natural substrates of tyrosinase, suggesting they could be potent competitive inhibitors. researchgate.netnih.gov

Table 3: Predicted Binding Affinities of Kojic Acid Derivatives from Computational Studies

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

| Kojic Monooleate | Mushroom Tyrosinase (2Y9W) | -4.0 | Molecular Docking | umt.edu.my |

| Kojic Monooleate | Human Tyrosinase (5M8M) | -5.1 | Molecular Docking | umt.edu.my |

| Kojic Monooleate | Mushroom Tyrosinase (2Y9X) | -5.70 | Molecular Docking | researchgate.net |

| Derivative D2 | Tyrosinase | -18.07 | Molecular Dynamics | researchgate.netnih.gov |

| Derivative D4 | Tyrosinase | -10.31 | Molecular Dynamics | researchgate.netnih.gov |

| Derivative D5 | Tyrosinase | -18.13 | Molecular Dynamics | researchgate.netnih.gov |

| Derivative D6 | Tyrosinase | -17.65 | Molecular Dynamics | researchgate.netnih.gov |

| Compound 16 | Tyrosinase | -3.92 | Molecular Docking | biomedpharmajournal.org |

Advanced Analytical Methodologies for Research on Kojic Acid and Its Derivatives

Chromatographic Separation Techniques (HPLC, UPLC, GC-MS, LC-MS) for Qualitative and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for analyzing kojic acid due to its polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode with UV detection, is a widely adopted technique for the routine quantification of kojic acid. researchgate.net Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. oup.com A mobile phase consisting of an aqueous component (often with a buffer or acid like acetic acid to control pH) and an organic modifier (like methanol or acetonitrile) is used to elute the compounds. oup.comrsc.org Detection is commonly performed using a UV detector, as kojic acid has a characteristic UV absorbance maximum. mdpi.com Several HPLC-UV methods have been developed for the simultaneous determination of kojic acid and other skin-whitening agents in a single analysis. oup.comrsc.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm), allowing for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. researchgate.net A UPLC method can achieve chromatographic separation of kojic acid and other components in as little as 3.5 minutes. researchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides exceptional selectivity and sensitivity, enabling the detection and quantification of trace amounts of kojic acid in complex matrices like fermented foods. nih.govmatec-conferences.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for kojic acid due to its low volatility, GC-MS can be used after a derivatization step. nih.govresearchgate.net Derivatization, such as silylation, converts the polar hydroxyl groups of kojic acid into less polar, more volatile derivatives suitable for gas chromatography. rsc.org The mass spectrometer then provides detailed structural information, allowing for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) combine the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This hybrid technique is particularly useful for analyzing complex samples where chromatographic peaks may overlap. nih.gov In LC-MS/MS, specific precursor-to-product ion transitions are monitored (a mode known as Multiple Reaction Monitoring or MRM), which provides a very high degree of certainty in both identification and quantification, even at very low concentrations. nih.govnih.gov

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Zorbax SB-Phenyl (250 × 4.6 mm; 5 μm) | Water with 0.1% acetic acid and acetonitrile (gradient) | UV at 230 nm | Simultaneous analysis in skin-whitening cream | rsc.org |

| HPLC-UV | Reversed-phase C18 | Water and methanol, both containing 0.1% acetic acid (v/v) | UV | Analysis of nine skin whitening agents | oup.com |

| UPLC | Acquity BEH-C18 (100 × 2.1 mm, 1.7 μm) | 0.01 M dibasic potassium phosphate and methanol-acetonitrile (50 + 50) | Diode-Array Detector at 260 nm | Quantification in cosmetic products | researchgate.net |

| UPLC-MS/MS | ACQUITY UPLC® BEH C18 (100 mm×2.1 mm, 1.7 μm) | Formic acid-acetonitrile and formic acid-5 mmol/L ammonium (B1175870) acetate (gradient) | ESI+ in MRM mode | Determination in fermented foods | nih.gov |

| HPLC-MS/MS | C18 column | 5 mmol/L ammonium acetate/formic acid solution | Selected Reaction Monitoring (SRM) | Quantification in foods | nih.gov |

Spectroscopic Characterization Methods (e.g., UV-Vis Absorption, FTIR, NMR)

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of kojic acid and its salts. These techniques probe the interaction of molecules with electromagnetic radiation.

UV-Vis Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. Kojic acid exhibits a distinct UV absorption spectrum with a maximum peak (λmax) typically observed between 260 and 284 nm. mdpi.com This property is the basis for its quantification using HPLC with a UV detector. A spectrophotometric method has also been developed that relies on the formation of a complex between kojic acid and aluminum (Al³⁺) ions, which shifts the absorption wavelength to 305 nm, thereby enhancing selectivity. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. The FTIR spectrum of kojic acid shows characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net Key peaks include a broad band for the hydroxyl (-OH) stretching vibrations, a sharp peak for the carbonyl (C=O) group of the pyrone ring, and bands for C=C and C-O stretching, which collectively confirm the compound's structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for unambiguous structure determination. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. rsc.org The spectra for kojic acid are well-characterized, showing distinct signals for the protons and carbons on the pyrone ring and the hydroxymethyl group. rsc.orgresearchgate.net NMR data is also available for Kojic Acid Sodium Salt Hydrate (B1144303), allowing for its specific identification. chemicalbook.com

| Technique | Parameter | Observed Value/Range | Reference |

|---|---|---|---|

| UV-Vis | λmax (in solution) | 260 - 284 nm | mdpi.com |

| FTIR | -OH stretching | ~3270 cm⁻¹, ~3179 cm⁻¹ | researchgate.net |

| FTIR | C=O stretching | ~1650 cm⁻¹ | nih.gov |

| ¹H NMR (in MeOD) | Chemical Shift (δ) H-1 | 7.97 ppm | rsc.org |

| ¹H NMR (in MeOD) | Chemical Shift (δ) H-4 | 6.52 ppm | rsc.org |

| ¹³C NMR (in MeOD) | Chemical Shift (δ) C-3 | 176.9 ppm | rsc.org |

| ¹³C NMR (in MeOD) | Chemical Shift (δ) C-5 | 170.4 ppm | rsc.org |

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers an alternative to chromatography for the separation of charged and polar compounds. researchgate.net Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully applied to the simultaneous analysis of kojic acid, arbutin, and hydroquinone in cosmetic products. researchgate.net In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of neutral analytes like kojic acid alongside charged species based on their partitioning between the micelles and the aqueous buffer. An optimized MEKC method utilized a phosphate buffer (20mM, pH 6.5) with an applied voltage of 20 kV and detection at 200 nm to achieve effective separation. researchgate.net

Method Development and Validation for Research Applications

For any analytical method to be considered reliable for research, it must undergo a rigorous development and validation process. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters, often defined by guidelines from the International Conference on Harmonization (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgrsc.org

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. rsc.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For kojic acid analysis, linearity is often excellent, with correlation coefficients (r²) greater than 0.999. rsc.orgnih.govnih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Recoveries for kojic acid methods are typically in the range of 80-115%. nih.govnih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the relative standard deviation (RSD), with values less than 2% being common for chromatographic methods. rsc.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net

Numerous studies have reported the successful validation of HPLC and UPLC methods for kojic acid, confirming their suitability for quality control and research. rsc.orgresearchgate.netrsc.org

| Technique | Linearity Range | Correlation Coefficient (r or r²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-UV | 50% to 120% of label claim | r² > 0.999 | Not specified | Not specified | < 2% RSD | < 2% RSD | rsc.org |

| UPLC-MS/MS | 5.0 - 100.0 µg/L | r = 0.9994 | 2 - 5 µg/kg | 6 - 15 µg/kg | 86.8% - 111.7% | 1.0% - 7.9% (intra-day) | nih.gov |

| UPLC | 0.4 - 1.6 µg/mL | Not specified | Not specified | 0.2 µg/mL | Not specified | Not specified | researchgate.net |

| HPLC-MS/MS | 0.1 - 2.0 mg/L | r > 0.99 | Not specified | 0.1 mg/kg (solid) | 72.6% - 114% | < 11.4% | nih.gov |

| UV-Vis | 5 - 50 µg/mL | r = 0.9998 | 0.15 µg/mL | 0.46 µg/mL | 99.53% - 101.24% | < 2.2% | researchgate.net |

| HPLC-UV | 0.25 - 5 µg/ml | r² = 0.9982 | 0.06 µg/ml | Not specified | 83.4% - 98.1% | < 9.6% | nih.gov |

Emerging Research Applications of Kojic Acid and Its Sodium Salt Hydrate

Research in Materials Science and Engineering

The molecular structure of kojic acid, featuring a pyranone ring with hydroxyl and hydroxymethyl groups, makes it a versatile building block for creating novel materials. Its ability to act as a chelating agent and participate in various chemical reactions allows for its incorporation into polymers, nanocomposites, and other advanced materials.

Kojic acid (KA) is being investigated as a key component in the development of functional polymers and nanocomposites for various applications, including the medical field.

Magnetic Nanocomposites: Researchers have successfully synthesized iron oxide magnetic nanoparticles (MNPs) coated with polymers like chitosan (B1678972) (CS) and polyethylene (B3416737) glycol (PEG) and loaded them with kojic acid to form KA-CS-MNPs and KA-PEG-MNPs nanocomposites. nih.govnih.gov These nanocomposites, consisting of a highly crystalline, pure magnetite (Fe3O4) core, were confirmed to contain both the polymer coatings and kojic acid. nih.govnih.gov The resulting materials exhibit superparamagnetic properties and demonstrate potential for controlled drug release, with the release profile of KA following a pseudo second-order kinetic model. nih.govnih.gov Such research provides a foundation for further investigation into the biological activities of these kojic acid-based nanocomposites in nanopharmaceutical applications. nih.govnih.gov

Polymer Synthesis: Novel acrylate (B77674) monomers derived from kojic acid have been synthesized and subsequently polymerized. researchgate.net These monomers, such as [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate, can be polymerized using initiators like 2,2′-azobisisobutyronitrile (AIBN). researchgate.net The resulting polymers' thermal behaviors have been studied, and initial evaluations show that some of these kojic acid-based compounds have moderate to good antibacterial and antifungal activities. researchgate.net

Hydrogels for Delivery Systems: Kojic acid has been incorporated into polymer-protein-based hydrogels for potential skin delivery applications. proceedings.science Hydrogels prepared with chitosan and sericin containing kojic acid have shown adequate stability and elasticity, with transition temperatures suitable for skin surface application. proceedings.science These hydrogels can form thin films, and in vitro studies suggest they can facilitate the permeation of kojic acid, highlighting their promise as delivery systems. proceedings.science

Nanoparticles for Antileishmanial Applications: Kojic acid has been formulated into nanoparticles using silk fibroin as a surfactant (NanoFKA). frontiersin.org These nanoparticles were created through an emulsification process and have been tested against Leishmania (Leishmania) amazonensis. frontiersin.org The combination of kojic acid with silk fibroin in a nano-formulation was found to enhance its leishmanicidal activity, particularly against the intracellular forms of the parasite. frontiersin.org

Table 1: Characteristics of Kojic Acid-Based Nanocomposites

| Nanocomposite | Core Material | Polymer Coat | KA Loading | Saturation Magnetization | Release Kinetics |

|---|---|---|---|---|---|

| KA-CS-MNPs | Magnetite (Fe3O4) | Chitosan (CS) | 12.2% | 8.1 emu/g | Pseudo second-order |

| KA-PEG-MNPs | Magnetite (Fe3O4) | Polyethylene Glycol (PEG) | 8.3% | 26.4 emu/g | Pseudo second-order |

Data sourced from studies on kojic acid-loaded magnetic nanoparticles. nih.govnih.gov

The unique electronic and structural properties of kojic acid make it a candidate for use in novel energy systems. A significant area of exploration is its application in dye-sensitized solar cells (DSSCs), which are a promising, cost-effective alternative to conventional silicon-based solar cells. mdpi.comepfl.ch

In DSSCs, a dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to generate electricity. mdpi.commdpi.com Researchers have synthesized a series of new organic dyes based on kojic acid for this purpose. researchgate.net These dyes were created by incorporating kojic acid, which acts as an anchoring group to the TiO2 surface, with an azobenzene (B91143) organic dye. researchgate.net The study found that the introduction of kojic acid into the dye structure significantly increased the solar-to-electrical energy conversion efficiency compared to the azobenzene dye alone. researchgate.net

Table 2: Photovoltaic Performance of Kojic Acid-Based Dyes in DSSCs

| Dye | Description | Solar-to-Electrical Energy Conversion Efficiency (η) |

|---|---|---|

| A1-A4 | Azobenzene organic dyes | 0.20% - 0.60% |

| KA1-KA4 | Kojic acid-azobenzene composite dyes | 0.82% - 1.54% |

Data sourced from a study on kojic acid-based dyes for DSSC applications. researchgate.net

The results indicated that the kojic acid moiety plays a crucial role in improving the photovoltaic performance of the dyes. The most effective dye in the series, KA4, achieved the highest solar-to-electrical energy conversion efficiency (η) of 1.54%. researchgate.net This line of research demonstrates the potential of using kojic acid derivatives as heavy-metal-free photosensitizers in the development of more efficient and environmentally friendly solar cells. researchgate.net

The remediation of soils and water contaminated with heavy metals is a significant environmental challenge. mdpi.comfrontiersin.org Various methods, including soil washing and electrokinetic remediation, are employed, often utilizing chelating agents to bind to and help remove toxic metals like lead (Pb), cadmium (Cd), and arsenic (As). mdpi.comnih.gov

Kojic acid is a well-known chelating agent, capable of forming stable complexes with various metal ions. This property is central to its function in many of its biological and industrial applications. While direct, extensive research on "kojic acid sodium salt hydrate" for large-scale environmental remediation is still an emerging area, its inherent chemical nature suggests a strong potential for this application. Organic acids and other chelating compounds are commonly used as washing agents in soil remediation to extract heavy metals. mdpi.com The ability of kojic acid to bind with metal ions could theoretically be harnessed to remove them from contaminated soil and water.

Furthermore, research into agents like fulvic acid, another natural microbial metabolite, shows that its ability to form complexes with metals is key to its role in controlling their toxicity and migration in the environment. nih.gov This provides a parallel for the potential mechanisms by which kojic acid could function in heavy metal remediation. The effectiveness of such processes typically depends on factors like pH, the concentration of the chelating agent, and the specific metals present. nih.gov

Applications in Agricultural Research

In the agricultural sector, there is a continuous search for effective and environmentally benign alternatives to conventional synthetic pesticides and fungicides. Kojic acid and its derivatives are being investigated for their potential role in crop protection due to their inherent biological activities. nih.gov

Kojic acid is a natural metabolite produced by several species of fungi, and its pesticidal and insecticidal properties have been recognized as an area of research interest. nih.govresearchgate.netresearchgate.net Its potential applications in agriculture extend to its use as an active compound in the development of bio-pesticides. nih.gov The ability of kojic acid and its derivatives to act as insecticidal agents is noted in scientific reviews, highlighting its promise as a scaffold for creating new crop protection agents. nih.govresearchgate.net This research aligns with the growing demand for biologically sourced pesticides to reduce the environmental impact of agriculture.

Significant research has been conducted on the antifungal properties of kojic acid against various plant pathogens, which cause substantial economic losses in agriculture. nih.gov

Activity against Sclerotinia sclerotiorum: This fungal pathogen causes Sclerotinia stem rot in soybeans, a devastating disease. nih.govnih.gov Studies have shown that kojic acid exhibits strong antifungal activity against S. sclerotiorum. nih.govnih.govfrontiersin.org The mechanism of action involves the inhibition of both chitin (B13524) and melanin (B1238610) synthesis in the fungus, which disrupts cell wall integrity and prevents the formation of sclerotia, the hardy structures that allow the pathogen to survive. nih.govnih.gov Research has also indicated that kojic acid can reduce the production of oxalic acid, a key virulence factor for S. sclerotiorum. nih.govnih.gov Preventive applications of kojic acid were found to completely inhibit disease symptoms in soybeans. nih.govnih.gov

Activity against Penicillium Strains: Kojic acid has also been studied for its ability to control Penicillium strains that infect crops. mdpi.com Research has shown that using kojic acid as a chemosensitizing agent enhances the antifungal efficacy of oxidants like hydrogen peroxide. mdpi.com The co-application of kojic acid and hydrogen peroxide resulted in a greater antifungal effect than when either compound was used alone. mdpi.com This suggests that kojic acid could be used to lower the required dosages of other antifungal agents. mdpi.com

Variable Efficacy: It is important to note that the antifungal efficacy of kojic acid can vary depending on the target pathogen. For instance, some studies have reported that it shows weaker activity against pathogens like Botrytis cinerea and Glomerella cingulata. researchgate.net

Table 3: Antifungal Efficacy of Kojic Acid Against Select Plant Pathogens

| Pathogen | Host Crop(s) | Observed Effect of Kojic Acid | Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Sclerotinia sclerotiorum | Soybean | Strong inhibition of mycelial growth and sclerotia formation | Inhibition of chitin and melanin synthesis; reduction of oxalic acid | nih.gov, frontiersin.org, nih.gov |

| Penicillium species | Various Crops | Enhanced antifungal activity when combined with H₂O₂ | Chemosensitization | mdpi.com |

| Botrytis cinerea | Various Crops | Weak antifungal activity | Not detailed in source | researchgate.net |

| Glomerella cingulata | Various Crops | Weak antifungal activity | Not detailed in source | researchgate.net |

Role as Biofertilizers

While direct and extensive research specifically designating "this compound" as a biofertilizer is limited in publicly available scientific literature, the known properties and functions of its parent compound, kojic acid, and its derivatives provide a strong basis for their emerging applications in agriculture as biostimulants and components of biofertilizers. The primary roles in this context are centered around plant growth regulation and the chelation of essential metal ions, which enhances nutrient availability.